4-(Chloromethyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKQWRLRYMCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493721 | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-17-7 | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50493721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloromethyl Quinoline and Its Key Derivatives
Direct Chloromethylation Strategies
Direct strategies involve the introduction of a chloromethyl group onto a pre-formed quinoline (B57606) or a derivative thereof. These methods include radical-mediated reactions, conversion of a hydroxymethyl group, and halogenation of a methyl substituent.
The direct installation of a chloromethyl group onto the quinoline nucleus via a radical pathway is a challenging transformation. Radical reactions often require specific precursors and conditions to control regioselectivity. ethernet.edu.et While direct radical chloromethylation of an unsubstituted quinoline is not widely documented, related free-radical transformations provide insight into potential synthetic routes.
Free-radical chemistry has become an indispensable tool in organic synthesis, offering access to complex structures, often through cascade processes. ethernet.edu.et For instance, free radical carbochloromethylations have been developed for activated alkenes like ortho-cyanoarylacrylamides, leading to the construction of polychloromethyl-substituted quinoline-2,4-diones. Another approach involves the chloromethylation of activated quinoline systems. The chloromethylation of 8-quinolinol (8-hydroxyquinoline) has been reported, demonstrating that the reaction proceeds preferentially at the ortho position (C7) to the hydroxyl group under Mannich-like conditions. nih.govacs.org These examples, however, rely on activating groups and specific substrates rather than direct functionalization of the unsubstituted quinoline core at the C4 position.
A more common and reliable method for synthesizing 4-(chloromethyl)quinoline is through the conversion of its corresponding alcohol, quinolin-4-ylmethanol (B1222667). This transformation is typically achieved with high efficiency using thionyl chloride (SOCl₂) or similar chlorinating agents like phosphorus oxychloride (POCl₃).
The reaction involves the treatment of quinolin-4-ylmethanol with thionyl chloride, often in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃). The hydroxyl group is converted into a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism) to yield the final product, this compound, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). In many reported procedures, the product is isolated as the hydrochloride salt.
This method is widely applicable to various quinoline derivatives. For example, (tetrazolo[1,5-a]quinolin-4-yl)methanol derivatives can be converted to their corresponding 4-(chloromethyl)tetrazolo[1,5-a]quinolines in high yields (95–98%) by reacting with thionyl chloride in dichloromethane. Similarly, (2-chloroquinolin-3-yl)methanol (B155800) can be effectively converted to 2-chloro-3-(chloromethyl)quinoline (B1586034).
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Quinolin-4-ylmethanol | SOCl₂ | CH₂Cl₂ | Stirred for 1h at RT | 65% | rsc.org |
| 4-Quinolinemethanol | SOCl₂ | CH₂Cl₂ | Reflux for 0.5h | 48% | rsc.org |
| (Tetrazolo[1,5-a]quinolin-4-yl)methanol derivatives | SOCl₂ | CH₂Cl₂ | Reflux | 95-98% | acs.org |
| 4,6-Dichloroquinoline-3-methanol | SOCl₂ | None (excess reagent) | 24h at RT | 93.5% | nih.gov |
| (2-Chloroquinolin-3-yl)methanol derivatives | SOCl₂ | CH₂Cl₂ | Not specified | 95-98% | isca.in |
The synthesis of this compound can also be achieved by the direct chlorination of the methyl group of 4-methylquinoline (B147181) (lepidine). This reaction typically proceeds via a free-radical mechanism, where a halogenating agent selectively halogenates the benzylic position.
A well-established reagent for such transformations is N-chlorosuccinimide (NCS), often in the presence of a radical initiator like benzoyl peroxide (BPO) or under UV irradiation. halideschemicals.com While direct literature on the NCS chlorination of 4-methylquinoline is sparse, a closely related reaction, the radical bromination of ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate at its 4-methyl group using N-bromosuccinimide (NBS) and AIBN as an initiator, proceeds in good yield (81%). rsc.orgresearchgate.net This provides a strong precedent for the analogous chlorination with NCS. The mechanism involves the homolytic cleavage of the initiator, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with NCS to form the this compound product and a succinimidyl radical, which continues the chain reaction.
Chlorination with Thionyl Chloride and Analogous Reagents
Annulation and Cyclization Reactions Yielding this compound Scaffolds
These methods construct the quinoline ring itself from acyclic precursors in a way that incorporates the desired chloromethyl group or a precursor.
The Friedländer annulation is a powerful method for synthesizing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. By choosing appropriate starting materials, a chloromethyl group can be incorporated directly during the ring-forming process.
A notable variant involves the reaction of a substituted aniline (B41778) with ethyl 4-chloroacetoacetate. google.com For example, the synthesis of ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate is achieved through the direct cyclization of 4-benzoylaniline with ethyl 4-chloroacetoacetate using a Vilsmeier reagent (e.g., POCl₃/DMF). tandfonline.com Similarly, the chlorotrimethylsilane (B32843) (TMSCl)-mediated Friedländer reaction between o-aminoacetophenone and ethyl 4-chloroacetoacetate yields ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate. rsc.org In these cases, the 4-chloroacetoacetate provides the C2-C3-C4 portion of the quinoline ring, with the chlorine atom being converted into the chloromethyl group during the cyclization and subsequent transformations.
The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones). wikipedia.orgjptcp.com This reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The reaction conditions determine the outcome; lower temperatures favor an initial Michael-type addition to form a β-amino acrylate, which upon thermal cyclization at high temperatures (around 250 °C), typically in a high-boiling inert solvent like mineral oil, yields the 4-hydroxyquinoline (B1666331). nih.govwikipedia.org
While this reaction does not directly produce this compound, it is a foundational method for synthesizing the 4-substituted quinoline scaffold. The resulting 4-hydroxyquinoline can be readily converted into the highly versatile intermediate, 4-chloroquinoline (B167314). This conversion is typically accomplished by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Once the 4-chloroquinoline scaffold is obtained, further functionalization, such as the introduction of a methyl group followed by radical chlorination as described in section 2.1.3, can lead to the desired this compound derivative.
Gould-Jacobs Synthesis of Quinolones
The Gould-Jacobs reaction is a well-established and widely used method for constructing the quinolone core, which can be a precursor to 4-substituted quinolines. mdpi.comvcu.eduwikipedia.orgmdpi.com This thermal cyclization process typically begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. mdpi.comvcu.edu This initial step forms an anilidomethylenemalonic ester intermediate.
The subsequent step involves a high-temperature cyclization of this intermediate to yield a 4-hydroxy-3-ethoxycarbonylquinoline. mdpi.com This cyclization proceeds through a ketene (B1206846) intermediate under what are often described as drastic conditions. mdpi.com The resulting 4-hydroxyquinoline derivative can then undergo further modifications. For instance, hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation, produces the corresponding quinolin-4-one. mdpi.com While this method is robust and has been used for the synthesis of various commercially available drugs, its application to directly form this compound would require subsequent functionalization steps. mdpi.com
Table 1: Key Steps in the Gould-Jacobs Reaction
| Step | Reactants | Intermediate/Product | Conditions |
| 1. Condensation | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | - |
| 2. Cyclization | Anilidomethylenemalonic ester | 4-Hydroxy-3-ethoxycarbonylquinoline | High temperature |
| 3. Hydrolysis | 4-Hydroxy-3-ethoxycarbonylquinoline | 4-Hydroxyquinoline-3-carboxylic acid | - |
| 4. Decarboxylation | 4-Hydroxyquinoline-3-carboxylic acid | Quinolin-4-one | - |
Transition-Metal-Catalyzed Annulation Strategies
Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed reactions for the efficient construction of heterocyclic frameworks like quinoline. mdpi.comrsc.orgrsc.org These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to classical methods. rsc.org
Palladium-catalyzed reactions, for instance, have been employed in the synthesis of quinolin-4-ones through the carbonylation of 2-iodoanilines and terminal acetylenes. mdpi.com Various transition metals, including rhodium, ruthenium, gold, silver, nickel, cobalt, and manganese, have been explored for their ability to promote alkyne annulation reactions, which are powerful tools for creating cyclic structures. rsc.org
Strategies involving C-H bond activation have also emerged as a powerful approach. For example, rhodium-catalyzed ortho-C-H bond activation has been used for the synthesis of quinoline carboxylates. mdpi.com Similarly, copper-catalyzed C-H activation has been employed for the synthesis of quinolines. mdpi.com These methods provide direct routes to functionalized quinolines, potentially including precursors to this compound, by activating otherwise inert C-H bonds. mdpi.commdpi.com
Synthesis via Multi-Functionalized Precursors
The use of pre-functionalized building blocks offers a more direct and often more efficient route to complex quinoline derivatives.
Utilizing Halomethylated Quinoline Carboxylates as Building Blocks
Arylmethyl halides are valuable synthetic intermediates that can undergo a variety of transformations. nih.gov Specifically, halomethylated quinoline carboxylates serve as versatile precursors for further elaboration. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net For instance, the synthesis of ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has been reported. nih.govrsc.org This was achieved through a chlorotrimethylsilane (TMSCl)-mediated Friedländer reaction between o-aminoacetophenone and ethyl 4-chloro-3-oxobutanoate to first yield ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate. nih.govrsc.orgenamine.net Subsequent radical bromination of the 4-methyl group using N-bromosuccinimide (NBS) afforded the desired bis(halomethyl)quinoline in good yield. nih.govrsc.org This di-halogenated compound provides two reactive sites for subsequent functionalization.
Sequential Reaction Strategies (e.g., Arbuzov/Horner-Wadsworth-Emmons)
The halomethyl groups on the quinoline core are amenable to classic named reactions, enabling the construction of more complex structures. The Arbuzov reaction, for example, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). nih.govorganic-chemistry.org This reaction can be applied to halomethylquinolines to generate the corresponding quinolinylmethylphosphonates. nih.govresearchgate.net
These phosphonates are key intermediates for the Horner-Wadsworth-Emmons (HWE) olefination reaction. nih.govwikipedia.org The HWE reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgresearchgate.net A one-pot successive Arbuzov/HWE reaction sequence has been successfully employed using ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as a substrate. nih.govrsc.orgrsc.orgresearchgate.net This strategy allows for the efficient synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates by reacting the bis(halomethyl)quinoline first with triethyl phosphite and then with an appropriate aldehyde in the presence of a base. nih.govrsc.org This one-pot procedure was found to be more efficient than a stepwise approach. nih.govrsc.org
Table 2: One-Pot Arbuzov/HWE Reaction for Styrylquinoline Synthesis
| Step | Reactant 1 | Reactant 2 | Product | Key Features |
| Arbuzov Reaction | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Triethyl phosphite | (Quinolinylmethyl)phosphonate intermediate | Forms phosphonate at the halomethyl positions. |
| HWE Olefination | (Quinolinylmethyl)phosphonate intermediate | Benzaldehyde | 2,4-bis((E)-styryl)quinoline-3-carboxylate | Forms a C=C double bond, typically with E-stereochemistry. |
Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Scalability
The choice of synthetic route to this compound and its derivatives depends on several factors, including the desired substitution pattern, required scale, and available starting materials.
Regioselectivity: Transition-metal-catalyzed C-H activation strategies can offer excellent regioselectivity, allowing for the functionalization of specific positions on the quinoline ring that might be difficult to access through classical methods. mdpi.commdpi.com For example, palladium-catalyzed arylation of quinoline N-oxide occurs with good regioselectivity at the C2 position. mdpi.com The synthesis of halomethylated quinoline carboxylates also demonstrates good regioselectivity, with radical bromination selectively occurring at the 4-methyl position. nih.govrsc.org
Scalability: The scalability of a synthetic route is a crucial consideration for practical applications. While classical methods have been used for the large-scale production of some quinoline-based drugs, they can generate significant waste. mdpi.com Modern catalytic methods, particularly those that are atom-economical, hold promise for more sustainable and scalable syntheses. mdpi.com However, the cost and availability of some transition-metal catalysts can be a limiting factor for large-scale production. rsc.org Reactions that utilize readily available starting materials and simple procedures, such as some of the strategies involving multi-functionalized precursors, may be more amenable to scaling up. nih.gov
Chemical Reactivity and Derivatization Strategies of 4 Chloromethyl Quinoline
Nucleophilic Substitution Reactions at the Chloromethyl Groupbenchchem.com
The chloromethyl group at the 4-position of the quinoline (B57606) ring is a key site for functionalization. The chlorine atom can be readily displaced by a variety of nucleophiles, providing a straightforward method for introducing diverse structural motifs.
4-(Chloromethyl)quinoline readily reacts with primary and secondary amines to yield the corresponding aminomethylquinoline derivatives. indexcopernicus.comresearchgate.net For instance, the reaction with piperidine (B6355638) produces 4-(piperidin-1-ylmethyl)quinoline. raco.cat This type of nucleophilic substitution is a common strategy for synthesizing compounds with potential biological activity. indexcopernicus.comnih.gov The reactions are typically performed in a suitable solvent, and a base may be added to neutralize the hydrogen chloride formed during the reaction. researchgate.net
The reaction of substituted 4-(chloromethyl)-2-phenylquinolines with various secondary amines, such as morpholine, piperidine, and imidazole (B134444), has been explored to generate novel analogs with potential antimalarial properties. indexcopernicus.com These reactions highlight the versatility of the chloromethyl group in creating a library of substituted quinoline compounds for structure-activity relationship studies.
Table 1: Examples of Nucleophilic Substitution with Amines
| Reactant | Amine | Product |
|---|---|---|
| This compound | Piperidine | 4-(Piperidin-1-ylmethyl)quinoline |
| Substituted 4-(chloromethyl)-2-phenylquinoline | Morpholine | 4-((Morpholino)methyl)-2-phenylquinoline derivative |
| Substituted 4-(chloromethyl)-2-phenylquinoline | Imidazole | 4-((1H-Imidazol-1-yl)methyl)-2-phenylquinoline derivative |
Similar to amines, thiols and alcohols can act as nucleophiles to displace the chloride ion from the chloromethyl group. The reaction with thiols leads to the formation of thioethers. For example, 4-(chloromethyl)tetrazolo[1,5-a]quinolines react with 1H-benzo[d]imidazole-2-thiol in the presence of a base like sodium hydroxide (B78521) in methanol (B129727) to produce the corresponding thioether derivatives. cbijournal.com Similarly, 2-chloro-3-(chloromethyl)quinoline (B1586034) derivatives react with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one in the presence of potassium carbonate in DMF.
Reactions with alcohols or phenols, often in the presence of a base, yield ether derivatives. These reactions are valuable for creating a diverse set of molecules with different electronic and steric properties. The choice of the thiol or alcohol determines the nature of the resulting side chain.
Table 2: Nucleophilic Substitution with Thiols and Alcohols
| Reactant | Nucleophile | Product |
|---|---|---|
| 4-(Chloromethyl)tetrazolo[1,5-a]quinoline | 1H-Benzo[d]imidazole-2-thiol | 4-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)tetrazolo[1,5-a]quinoline |
| 2-Chloro-3-(chloromethyl)quinoline | 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Dihydropyrimidothiazinoquinoline derivative |
| This compound | Generic Alcohol (ROH) | 4-((Alkoxy)methyl)quinoline |
| This compound | Generic Thiol (RSH) | 4-((Alkylthio)methyl)quinoline |
A specific and widely used application of the reaction with alcohols is the Williamson ether synthesis. This method involves the reaction of an alkoxide or phenoxide with the chloromethylquinoline to form an ether. For instance, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate can undergo a Williamson reaction with various substituted phenols. beilstein-journals.org This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar solvent like acetonitrile. beilstein-journals.org A notable application is the synthesis of 2-[(2-Fluorophenoxy)methyl]quinoline from 2-(chloromethyl)quinoline (B1294453) hydrochloride and 2-fluorophenol (B130384) in the presence of potassium hydroxide. prepchem.com This strategy has been employed to construct tetracyclic-fused benzoxepino[3,4-b]quinolines. researchgate.net
The Williamson ether synthesis is a versatile tool for creating complex molecules containing both the quinoline scaffold and various aryl ether moieties. researchgate.netmdpi.com
Reaction with Thiols and Alcohols
Reactions Involving the Quinoline Ring System
Beyond the reactivity of the chloromethyl group, the quinoline ring itself can participate in various chemical transformations, allowing for further structural diversification.
The quinoline ring system can undergo both oxidation and reduction. Oxidation of the quinoline nitrogen atom can lead to the formation of quinoline N-oxides. Common oxidizing agents for this transformation include hydrogen peroxide or m-chloroperbenzoic acid. evitachem.com
Conversely, the quinoline ring can be reduced to form dihydroquinoline or tetrahydroquinoline derivatives. Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are often used for this purpose. The specific product obtained depends on the reaction conditions and the substrate. For example, derivatives of tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) can be reduced to the corresponding methanol derivatives using sodium borohydride. cbijournal.com The reduction of (chloromethyl)quinolines has also been studied using reagents like triphenyltin (B1233371) hydride. acs.orgacs.org
This compound and its derivatives are valuable precursors for the synthesis of polycyclic and heterocyclic-fused quinoline systems. beilstein-journals.orgtandfonline.com Intramolecular cyclization reactions can be designed to form new rings fused to the quinoline core. For example, intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acids, which can be prepared from ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, leads to the formation of tetracyclic-fused quinoline systems. beilstein-journals.orgtandfonline.comresearchgate.net
Furthermore, cyclization can occur through reactions involving the chloromethyl group and another functional group on the quinoline ring or a reactant. For instance, the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one results in novel dihydropyrimidothiazinoquinoline derivatives through a cascade reaction. Another example involves the reaction of 5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-(phenylamino)quinoline-3-carbonitrile with chloroacetyl chloride to form a pyrimido[4,5-b]quinoline derivative. scialert.net These cyclization strategies are powerful tools for building complex, multi-ring structures with potential pharmacological relevance.
Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an organoboron species and an organic halide. While direct Suzuki coupling on the C-4 chloromethyl group (a benzylic halide) is feasible, much of the research has focused on coupling at a halogenated C-4 position of the quinoline ring itself. For instance, arylated quinolines have been synthesized from 4-chloroquinoline (B167314) derivatives through reaction with various boronic acids in the presence of a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0).
This reaction highlights the utility of the 4-position of the quinoline ring as a site for introducing aryl substituents. The general mechanism for Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Furthermore, the chloromethyl group can be utilized to prepare novel organoboron reagents for subsequent coupling reactions. Research has shown the successful synthesis of air-stable potassium Boc-protected aminomethyltrifluoroborate from 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This demonstrates a strategy where the chloromethyl moiety is first converted into a stable boronate, which can then participate in Suzuki-Miyaura cross-coupling with various aryl and hetaryl chlorides. This two-step approach expands the versatility of chloromethylquinolines in creating diverse molecular architectures.
Heck Reactions
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide (or triflate) with an alkene, forming a substituted alkene. organic-chemistry.org This reaction is a cornerstone of C-C bond formation and is instrumental in synthesizing complex molecules, including various quinoline derivatives. organic-chemistry.orgrsc.org The general mechanism involves the oxidative addition of a palladium(0) catalyst to the halide, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and regeneration of the catalyst. researchgate.net
While direct examples involving this compound as the halide partner are not extensively documented in the provided literature, the reactivity of benzylic halides in Heck-type reactions is well-established. It is plausible that this compound could react with various alkenes to yield 4-styrylquinoline derivatives and other vinylated products. Such reactions are valuable for extending the conjugation of the quinoline system and for creating precursors to more complex polycyclic structures. For example, intramolecular Heck reactions of related 2-chloro-3-(phenoxymethyl)quinolines have been successfully used to construct chromenoquinoline scaffolds, demonstrating the utility of palladium-catalyzed cyclizations in this chemical space. researchgate.net The synthesis of 2,4-distyrylquinolines has been achieved using ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate as a key precursor, indicating the high reactivity of halomethyl groups on the quinoline core in forming styryl linkages, albeit through a Horner-Wadsworth-Emmons reaction rather than a direct Heck coupling. rsc.orgnih.goviucr.orgrsc.orgresearchgate.net
Sonogashira Reactions
The Sonogashira coupling reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. sci-hub.box This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. sci-hub.box It has become a staple in organic synthesis for creating arylalkynes and conjugated enynes.
The application of Sonogashira coupling to chloromethylquinoline derivatives offers a direct route to alkynyl-substituted quinolines, which are valuable intermediates in medicinal chemistry. Research on the related 2-chloro-3-(chloromethyl)quinoline isomer demonstrates a domino reaction sequence where a Sonogashira coupling at the C-2 chloro position is followed by an in-situ dimerization involving the reactive chloromethyl group. researchgate.netdntb.gov.ua In this domino process, the palladium catalyst first facilitates the coupling of a terminal acetylene (B1199291) to the C-2 position of the quinoline ring. The resulting 3-(chloromethyl)-2-alkynylquinoline intermediate then undergoes a nucleophilic substitution, where the nitrogen of one quinoline molecule attacks the benzylic chloride of another, leading to the formation of a novel dimerized quinolinium salt. researchgate.netdntb.gov.ua
This reactivity pattern suggests that this compound could serve as a versatile substrate in similar transformations. Depending on the reaction conditions and the presence of other reactive sites (like a chloro group on the ring), it could either undergo direct substitution at the chloromethyl position or participate in more complex cascade reactions to build intricate molecular frameworks.
Formation of Fused Heterocyclic Systems from Chloromethylquinoline Precursors
The reactive nature of the chloromethyl group makes this compound an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The electrophilic carbon of the chloromethyl moiety can readily participate in cyclization reactions with various nucleophiles to construct new rings onto the quinoline framework.
Triazoloquinolines and Tetrazoloquinolines
The synthesis of fused nitrogen-rich heterocycles like triazoloquinolines and tetrazoloquinolines often involves the use of quinoline precursors containing reactive leaving groups. The formation of the tetrazolo[1,5-a]quinoline (B14009986) system, for example, can be achieved through the reaction of a 2-chloroquinoline (B121035) with sodium azide (B81097). This reaction proceeds via nucleophilic substitution of the chloride by azide, followed by an intramolecular cyclization of the resulting 2-azidoquinoline.
While the primary reaction occurs at the C2 position of the quinoline ring, a chloromethyl group at the C4 position can be carried through the synthesis to serve as a handle for further derivatization. Indeed, 4-(chloromethyl)tetrazolo[1,5-a]quinoline is a known derivative that has been a subject of study. Similarly, quinoline-triazine derivatives have been synthesized using 2-(chloromethyl)quinoline hydrochloride as a starting material, where the chloromethyl group is involved in a nucleophilic substitution reaction to build the new heterocyclic structure. These examples underscore the utility of the chloromethyl group as a key reactive site for constructing fused ring systems.
Dihydropyrimidothiazinoquinoline Derivatives
A powerful demonstration of the utility of chloromethylquinolines in forming fused systems is the synthesis of dihydropyrimidothiazinoquinoline derivatives. An efficient method has been developed for the synthesis of these novel tricyclic heterocycles through the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
In this cascade reaction, the sulfur atom of the thioxopyrimidine initially acts as a nucleophile, attacking the electrophilic CH2Cl group of the quinoline precursor to form an intermediate. This is followed by a second, intramolecular cyclization where a nitrogen atom from the pyrimidine (B1678525) ring attacks the C-2 position of the quinoline, displacing the chloride and forming the final fused dihydropyrimidothiazinoquinoline product. This process demonstrates a highly effective strategy for creating complex, polycyclic scaffolds from simple chloromethylquinoline starting materials. Although this specific example utilizes the 2-chloro-3-(chloromethyl) isomer, the underlying reactivity of the chloromethyl group suggests that this compound could be a viable substrate for analogous cyclization reactions to produce different, but structurally related, fused heterocyclic systems.
Strategies for Structure-Activity Relationship (SAR) Studies via Derivatization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. This compound is an exceptionally useful scaffold for such studies because its reactive chloromethyl group provides a convenient anchor point for introducing a wide array of chemical diversity.
By replacing the chlorine atom with various nucleophiles, chemists can systematically modify the steric, electronic, and lipophilic properties of the substituent at the 4-position and correlate these changes with biological activity. For example, a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates was synthesized from a 4-(bromomethyl)-2-(chloromethyl)quinoline precursor. rsc.orgnih.govrsc.org The SAR study of these compounds revealed that the nature and position of substituents on the phenyl rings of the styryl moieties significantly influenced their antitumor activity. rsc.orgnih.govrsc.org
In another study on 4-aminoquinoline (B48711) derivatives, SAR analysis identified that a substituent at the 3-position of the quinoline ring was critical for antagonist potency against the α(2C)-adrenoceptor. This highlights how derivatization at different points on the quinoline core can uncover essential structural features for a desired biological effect. The development of SAR for quinoline-based inhibitors has also been advanced by using Suzuki coupling reactions to introduce a variety of aryl and heteroaryl groups, allowing for a broad exploration of the chemical space around the quinoline core.
The general strategy involves synthesizing a library of compounds where a specific part of the molecule, accessible via the chloromethyl handle, is varied. These derivatives are then tested in biological assays, and the results are used to build a model that predicts how structural changes affect activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Biological Activities and Pharmacological Applications of 4 Chloromethyl Quinoline Derivatives
Anticancer / Antitumor Activity
Derivatives of 4-(chloromethyl)quinoline have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to inhibit critical cellular processes involved in tumor growth and proliferation.
Inhibition of Kinases (e.g., Epidermal Growth Factor Receptor (EGFR), including Triple Mutants)
A notable derivative, 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate, has exhibited potent inhibitory activity against triple mutants of the Epidermal Growth Factor Receptor (EGFR) kinase. neuroquantology.comnih.gov This is particularly significant in the context of non-small cell lung cancer (NSCLC), where resistance to EGFR inhibitors often arises from mutations. nih.gov This compound demonstrated excellent inhibitory activity against the EGFR kinase triple mutant with an IC50 value of 1.91 µM. nih.govresearchgate.net Research has shown that these substituted quinoline (B57606) derivatives can significantly inhibit the proliferation of cancer cell lines harboring EGFR mutations. nih.govresearchgate.net
Topoisomerase Inhibition (e.g., Topoisomerase 1 Poison)
Certain quinoline derivatives have been identified as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription. For instance, imine-linked quinoline-fused oxazole (B20620) hybrids have been reported as significant inhibitors of Topoisomerase-I. neuroquantology.com Additionally, TAS-103, a DNA intercalating indeno-quinoline derivative, stimulates DNA cleavage by topoisomerases and has a broad spectrum of antitumor activity. aacrjournals.org While not all quinoline derivatives show potent inhibition, some, like certain pyrazolo[4,3-f]quinolines, have been evaluated for their activity against both topoisomerase I and IIα, with some compounds showing weak to moderate inhibitory effects. mdpi.com The indenoisoquinoline derivative, 19a, was found to be a very potent topoisomerase I inhibitor. acs.org
Cytotoxicity and Antiproliferative Effects in Various Human Cancer Cell Lines
The cytotoxic and antiproliferative effects of this compound derivatives have been evaluated against a range of human cancer cell lines.
One study reported that 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate showed significant cytotoxicity. nih.gov The IC50 values for this compound were 0.0042 µM against HCC827, 0.02 µM against H1975 (L858R/T790M), 1.91 µM against H1975 (L858R/T790M/C797S), 3.82 µM against A549, and 3.67 µM against HT-29 cell lines. nih.govresearchgate.net These results indicate a selective anticancer activity, particularly against cells with specific EGFR mutations. nih.gov
Novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives, synthesized from ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, also demonstrated significant inhibitory activity. rsc.org Specifically, compounds 3h, 3k, and 3t showed potent activity against A549 and HT-29 cell lines, with IC50 values in the low micromolar range, surpassing the reference drug cisplatin (B142131) in some cases. rsc.org
Furthermore, other quinoline derivatives have shown cytotoxicity against various other cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. researchgate.net For instance, 8-Bromo-4-chloro-2-(chloromethyl)quinoline exhibited cytotoxic effects on HeLa and MCF-7 cells. A series of new quinoline nitrate (B79036) derivatives also displayed notable anticancer potential against A-549 and PANC-1 cell lines. bohrium.com
Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate | HCC827 | 0.0042 | nih.govresearchgate.net |
| H1975 (L858R/T790M) | 0.02 | nih.govresearchgate.net | |
| H1975 (L858R/T790M/C797S) | 1.91 | nih.govresearchgate.net | |
| A549 | 3.82 | nih.govresearchgate.net | |
| HT-29 | 3.67 | nih.govresearchgate.net | |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3h) | A549 | 1.53 | rsc.org |
| HT29 | 1.50 | rsc.org | |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | A549 | 1.38 | rsc.org |
| HT29 | 0.77 | rsc.org | |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3t) | A549 | 2.36 | rsc.org |
| HT29 | 0.97 | rsc.org | |
| 8-Bromo-4-chloro-2-(chloromethyl)quinoline | HeLa, MCF-7 | Micromolar range |
Induction of Apoptosis and Cell Cycle Modulation
The anticancer activity of quinoline derivatives is often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. Research indicates that quinoline derivatives can induce apoptosis in cancer cells. For example, the antitumor drug TAS-103, an indeno-quinoline derivative, induces apoptosis in human promyelocytic leukemia cells (HL-60). aacrjournals.org This process involves the activation of caspases, such as caspase-3, which are key mediators of the apoptotic pathway. aacrjournals.org
DNA Cleavage Potential
Certain this compound derivatives possess the ability to interact with and cleave DNA, which is a significant mechanism for anticancer activity. A study on novel furan (B31954) C-2 quinoline coupled 1,2,4-triazole (B32235) derivatives showed that these molecules could completely cleave DNA at a concentration of 100 µg. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
Derivatives of 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl)quinoline have also been investigated for their DNA cleavage potential using calf-thymus DNA. researchgate.net Some of these compounds exhibited almost complete DNA cleavage, suggesting they may act as DNA intercalating agents due to their planar structure. researchgate.net The ability to damage DNA is a key factor in the cytotoxic effects of these compounds against cancer cells.
Antimicrobial Activities
In addition to their anticancer properties, this compound derivatives have been explored for their potential as antimicrobial agents. The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.
Derivatives of quinoline have shown broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, 8-Bromo-4-chloro-2-(chloromethyl)quinoline has demonstrated inhibitory activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae.
The mechanism of antimicrobial action for some quinoline derivatives involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and survival. This mode of action is also seen in some established quinolone antibiotics.
A series of synthesized 2-(tetrazolo[1,5-a]quinolin-4-ylmethylthio)benzo[d]thiazole derivatives, derived from a this compound intermediate, exhibited antibacterial and antifungal activity comparable to standard drugs like ampicillin, chloramphenicol, and ciprofloxacin. heteroletters.org Another study on novel quinoline derivatives showed excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com
Furthermore, some 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives have shown good antibacterial activity against S. aureus, E. coli, and P. aeruginosa, as well as antifungal activity against C. albicans, A. niger, and A. clavatus. cbijournal.com
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative Class | Target Organisms | Activity/MIC | Reference |
|---|---|---|---|
| 8-Bromo-4-chloro-2-(chloromethyl)quinoline | Pseudomonas aeruginosa, Klebsiella pneumoniae | Inhibition zones comparable to standard antibiotics | |
| 5-(Chloromethyl)quinoline derivatives | Gram-positive and Gram-negative bacteria | MICs ranging from 0.125 to 8 µg/mL | |
| 2-(tetrazolo[1,5-a]quinolin-4-ylmethylthio)benzo[d]thiazole derivatives | Bacteria and Fungi | Activity comparable to ampicillin, chloramphenicol, ciprofloxacin | heteroletters.org |
| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, P. aeruginosa, E. coli | MIC 3.12 - 50 µg/mL | tandfonline.com |
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger, A. clavatus | Good activity compared to standards | cbijournal.com |
Antibacterial Properties
The quest for new antibacterial agents has led researchers to explore the potential of quinoline derivatives. Compounds synthesized from this compound have shown notable activity against both Gram-positive and Gram-negative bacteria.
A study on 4-methylamino-2-phenylquinoline analogs, synthesized from substituted 4-(chloromethyl)-2-phenylquinoline, demonstrated their potential against various bacterial strains. researchgate.net For instance, derivatives incorporating morpholine, piperidine (B6355638), and imidazole (B134444) at the C4 position of the quinoline ring showed promising results. researchgate.net
Similarly, other research has highlighted the broad-spectrum antimicrobial activity of quinoline derivatives. Newly synthesized 4-acetylaminophenylaminoquinoline derivatives have been screened for their in vitro antimicrobial activity, showing moderate inhibition zones against both Gram-positive and Gram-negative bacteria. ekb.eg Another study focused on a series of quinoline derivatives that displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including MRSA, MRSE, and VRE. nih.gov
The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential biochemical pathways in bacteria. For example, some quinoline derivatives are thought to inhibit bacterial growth by targeting the proton pump of adenosine (B11128) triphosphate (ATP) synthase. nih.gov
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Effect | Reference(s) |
| 4-Methylamino-2-phenylquinoline analogs | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Potent to mild percentage inhibition | researchgate.net |
| 4-Acetylaminophenylaminoquinoline derivatives | Gram-positive and Gram-negative bacteria | Moderate inhibition zones | ekb.eg |
| 4-Amino-6-ether-substituted quinolines | MRSA, MRSE, VRE | Potent activity with low MIC values | nih.gov |
| 7-Chloroquinoline (B30040) Sulphonamide Derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Potent antibacterial activity, lower than ciprofloxacin | journalcps.comajol.info |
| 2-(1H-benzimidazol-2-yl)-6-substitutedthieno[2,3-b]quinolines | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae | Minimum Inhibitory Concentration (MIC) assessed | niscpr.res.in |
Antifungal Properties
In addition to their antibacterial action, derivatives of this compound have been investigated for their effectiveness against various fungal pathogens.
Research on 7-chloroquinoline sulphonamide derivatives revealed strong antifungal activity against Penicillium simplicissimum and Aspergillus niger. journalcps.comajol.info Notably, several of these compounds exhibited more potent antifungal inhibitory activities against these two fungal species than the standard drug fluconazole. ajol.info One particular derivative showed a significant inhibition zone diameter of 28 mm against P. simplicissimum. ajol.info
Another study investigating the antifungal properties of different quinoline derivatives reported potent activity of one compound against Aspergillus niger, showing a greater zone of inhibition than the reference drug Amphotericin B. researchgate.net The study also confirmed significant activity for other related compounds against the same fungal strain. researchgate.net
The antifungal potential of these derivatives underscores the versatility of the quinoline scaffold in developing broad-spectrum antimicrobial agents.
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Effect | Reference(s) |
| 7-Chloroquinoline Sulphonamide Derivatives | Penicillium simplicissimum, Aspergillus niger | Strong activity, some more potent than fluconazole. journalcps.comajol.info | journalcps.comajol.info |
| Synthesized quinoline derivatives | Aspergillus niger | Potent to significant zone of inhibition compared to Amphotericin B. researchgate.net | researchgate.net |
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | Candida albicans, Aspergillus clavatus, Aspergillus niger | Good activity for some derivatives compared to Griseofulvin. cbijournal.com | cbijournal.com |
Antiparasitic Activities
The quinoline ring is famously a core component of several antimalarial drugs, and derivatives of this compound continue this legacy, showing promise against various parasites.
Antimalarial Activity
The global challenge of malaria, exacerbated by drug-resistant strains of Plasmodium falciparum, necessitates the development of new therapeutic options. mdpi.com Derivatives of this compound have been a focal point of such research.
A study on 4-methylamino-2-phenylquinoline analogs, derived from substituted 4-(chloromethyl)-2-phenylquinoline, identified compounds with potent antimalarial activity against the RKL-2 strain of P. falciparum. researchgate.net Specifically, derivatives with morpholine, piperidine, and imidazole substitutions at the C4 position were highlighted as promising lead molecules. researchgate.net
Furthermore, a series of heterocyclic chloroquine (B1663885) hybrids, featuring a two-carbon chain at position four of the quinoline ring, were synthesized and evaluated for their antimalarial properties. mdpi.com These compounds demonstrated a significant ability to reduce heme crystallization, a critical process for the malaria parasite, with IC50 values comparable to chloroquine. mdpi.com In vivo studies with Plasmodium berghei-infected mice showed that some of these derivatives prolonged the average survival time of the infected animals. mdpi.com
The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's detoxification of heme within its acidic food vacuole. nih.gov
Table 3: Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Parasite Strain(s) | Key Findings | Reference(s) |
| 4-Methylamino-2-phenylquinoline analogs | Plasmodium falciparum RKL-2 strain | Potent percentage inhibition (up to 90.2±0.1) | researchgate.net |
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives | Plasmodium berghei ANKA | Prolonged survival time in infected mice | mdpi.com |
| Quinoline-trioxolane hybrids | Plasmodium falciparum (chloroquine-sensitive and -resistant) | Active in the low nanomolar range | mdpi.com |
| 4-Aminoquinoline-clotrimazole hybrids | Plasmodium falciparum (chloroquine-sensitive and -resistant) | Effective in vitro | mdpi.com |
Antileishmanial Activity
Leishmaniasis, a parasitic disease caused by Leishmania species, is another area where quinoline derivatives have shown therapeutic potential.
Research on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives, which were also studied for their antimalarial effects, demonstrated a potential leishmanicidal effect against the promastigotes of Leishmania mexicana. mdpi.com Several of these compounds exhibited low IC50 values, suggesting they are promising candidates for further investigation against leishmaniasis. mdpi.com The proposed mechanism of action for these compounds on Leishmania mexicana involves inducing the collapse of the parasite's mitochondrial electrochemical membrane potential. mdpi.com
Other studies have also identified 4-amino-7-chloroquinoline derivatives as having promising antileishmanial activity. researchgate.net Hybrids of triazino-indole linked to aminoquinoline have been synthesized and evaluated, with some compounds showing potent activity against both the extracellular promastigote and intracellular amastigote forms of Leishmania donovani, even surpassing the efficacy of standard drugs like miltefosine (B1683995). researchgate.net
Table 4: Antileishmanial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | Parasite Strain(s) | Key Findings | Reference(s) |
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives | Leishmania mexicana promastigotes | Low IC50 values (< 10 µM) | mdpi.com |
| Triazino indole-quinoline hybrids | Leishmania donovani (promastigote and amastigote) | Some compounds more potent than miltefosine and sodium stibogluconate | researchgate.net |
| Chloroquine | Leishmania amazonensis intracellular amastigotes | Excellent in vitro response | frontiersin.org |
Anti-inflammatory Properties
The quinoline scaffold is also recognized for its anti-inflammatory potential. nih.gov While direct studies on the anti-inflammatory properties of this compound itself are limited in the provided context, the broader class of quinoline derivatives has been shown to target key inflammatory mediators.
For instance, some quinoline derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade. nih.gov A synthetic quinoline compound, designed as a hybrid of tomoxiprole (B1237166) and naproxen, demonstrated high anti-inflammatory effects in a xylene-induced ear edema test in mice, with its mechanism suggested to be mediated by the inhibition of cyclooxygenase activity. nih.gov
The structural features of quinoline derivatives allow them to interact with various biological targets implicated in inflammation, making them an interesting class of compounds for the development of new anti-inflammatory drugs. nih.gov
Antiviral Properties
The antiviral activity of quinoline derivatives is a growing area of research. nih.gov The core quinoline structure has been identified in compounds showing efficacy against a range of viruses.
While specific studies focusing on this compound derivatives were not prominently featured in the initial search, the broader family of quinoline compounds has demonstrated significant antiviral potential. For example, quinoline derivatives have been investigated for their activity against the Chikungunya virus (CHIKV). nih.gov One study identified 4-hydroxy-1-methyl-3-(3-morpholinopropanoyl)quinoline-2(1H)-one (QVIR) as a potent inhibitor of CHIKV infection by targeting the nsP2 and E2 proteins of the virus. nih.gov
Furthermore, various quinoline derivatives have shown activity against other viruses, including flaviviruses like Dengue virus and Zika virus, as well as coronaviruses and human immunodeficiency virus (HIV). nih.govnih.gov The mechanisms of antiviral action are varied and can include the inhibition of viral replication and entry into host cells. nih.gov
The adaptability of the quinoline scaffold suggests that this compound could serve as a valuable starting point for the synthesis of novel antiviral agents.
Other Documented Biological Activities
Beyond the more extensively studied areas, derivatives of this compound have been investigated for a range of other pharmacological effects. These activities highlight the versatility of the quinoline nucleus and the potential for developing novel therapeutic agents.
Quinoline derivatives have been recognized for their potential as antihypertensive agents. scirp.orgnih.govniscpr.res.in Research has shown that certain benzimidazole-substituted quinoline derivatives are useful for their antihypertensive properties. niscpr.res.in The structural modifications of the quinoline ring system play a crucial role in determining the antihypertensive efficacy. nih.gov Tetrahydroisoquinoline alkaloids, which share a similar structural backbone, have also demonstrated antihypertensive activities. scirp.org
The cardioprotective potential of quinoline derivatives has been an area of interest. Phenolic compounds, which can be incorporated into quinoline structures, are known to possess cardioprotective properties. researchgate.net The mechanism of action is often linked to their antioxidant capabilities, which help in mitigating oxidative stress, a key factor in cardiovascular diseases.
Several studies have highlighted the antioxidant properties of quinoline derivatives. nih.govmdpi.comnih.gov The antioxidant action of these compounds is often attributed to their ability to scavenge free radicals. researchgate.netmdpi.comnih.gov For instance, a study on quinoline-4-carboxylic acid derivatives, synthesized via the Pfitzinger reaction from isatin, demonstrated that these compounds have a better inhibitory effect on radicals compared to the starting material. ui.ac.id Specifically, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed a higher inhibition percentage (40.43%) than 2-methylquinoline-4-carboxylic acid (30.25%) at a concentration of 5 mg/L, suggesting that the presence of an additional aromatic ring enhances antioxidant activity. ui.ac.id The antioxidant efficiency of some quinoline derivatives has been found to be greater than that of Trolox, a well-known antioxidant standard. mdpi.comnih.gov
| Compound Name | Antioxidant Activity (Inhibition %) at 5 mg/L |
| 2-methylquinoline-4-carboxylic acid | 30.25% |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 40.43% |
| Isatin | No activity |
| Data from a study on quinoline-4-carboxylic acid derivatives synthesized via the Pfitzinger reaction. ui.ac.id |
Quinoline derivatives have been investigated for their analgesic and anti-inflammatory activities. tbzmed.ac.irresearchgate.net Some 4-aminoquinoline (B48711) derivatives, such as glafenine, floctafenine, and antrafenine, are known non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. tbzmed.ac.ir A study on a specific 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, namely 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, revealed potent peripheral and central analgesic effects. tbzmed.ac.ir This compound significantly inhibited abdominal writhing in mice, indicating its potential as an analgesic agent. tbzmed.ac.ir
The Receptor for Advanced Glycation Endproducts (RAGE) is a cell surface receptor implicated in various pathological conditions, including diabetes complications, inflammation, and neurodegeneration. google.comgoogle.com Quinoline compounds have been developed as modulators of RAGE activity, specifically inhibiting the interaction between RAGE and its ligands. google.com The cytoplasmic domain of RAGE is crucial for its signal transduction, and its inhibition is a therapeutic target. google.comgoogle.com By blocking RAGE, these quinoline derivatives can potentially treat diseases associated with RAGE activity. google.com RAGE antagonists are being explored for their therapeutic benefits in conditions like Alzheimer's disease by preventing the generation of reactive oxygen species and inflammatory mediators. mdpi.com
Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, is a key enzyme in the production of the pro-inflammatory cytokine TNF-α. researchgate.netekb.egscbt.com Inhibition of TACE is a therapeutic strategy for inflammatory diseases like rheumatoid arthritis. researchgate.netresearchgate.net Novel sulfone series of α,β-cyclic and β,β-cyclic γ-sulfonyl hydroxamic acids derived from a quinoline scaffold have been identified as potent TACE inhibitors. researchgate.net For example, N-hydroxy-(4S,5S)-1-methyl-5-[[4-(2-methyl-4-quinolinylmethoxy)phenyl]sulfonylmethyl]-4-pyrrolidinecarboxamide exhibited an IC50 value of less than 1 nM against porcine TACE. researchgate.net These inhibitors often contain a hydroxamic acid group, which is a potent zinc-binding motif within the enzyme's active site. ekb.eg
| Compound | Target | Activity (IC50) |
| N-hydroxy-(4S,5S)-1-methyl-5-[[4-(2-methyl-4-quinolinylmethoxy)phenyl]sulfonylmethyl]-4-pyrrolidinecarboxamide | Porcine TACE | < 1 nM |
| Data on a potent TACE inhibitor with a quinoline scaffold. researchgate.net |
Mechanistic Investigations of Biological Action
Target Identification and Interaction Profiling
The specific molecular targets of 4-(chloromethyl)quinoline derivatives are diverse, reflecting the versatility of the quinoline (B57606) scaffold in medicinal chemistry. Research has focused on identifying these targets and characterizing the nature of the interactions, which can range from non-covalent binding to the formation of covalent bonds.
Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease. The chloromethyl group, in particular, can act as a reactive moiety, forming covalent bonds with nucleophilic residues within the active sites of target enzymes.
Epidermal Growth Factor Receptor (EGFR): Certain substituted quinoline analogs have demonstrated significant inhibitory activity against EGFR kinases, including triple mutants that are resistant to other therapies. neuroquantology.comresearchgate.net For instance, the compound 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate has shown potent inhibitory activity against EGFR triple mutant kinases, with an IC50 value of 1.91 µM. researchgate.netnih.gov This suggests that the quinoline scaffold can be optimized to target specific conformations of EGFR, including those that arise from mutations conferring drug resistance. nih.gov These compounds have shown selective anticancer activity against tumor cells that harbor EGFR deletions. nih.gov
Topoisomerase 1: Quinoline derivatives are known to interfere with the function of topoisomerases, enzymes that are critical for DNA replication and transcription. nih.gov Some quinoline-based compounds act as topoisomerase I inhibitors, stabilizing the enzyme-DNA complex and leading to DNA damage and apoptosis. wikipedia.orgnih.gov For example, imine-linked quinoline-fused oxazole (B20620) hybrids have been identified as significant inhibitors of Topoisomerase-I. neuroquantology.com The antimalarial drug Ciprofloxacin, which contains a quinoline ring, inhibits bacterial DNA gyrase and topoisomerase IV.
Lanosterol 14α-demethylase (CYP51): This enzyme is a key component of the sterol biosynthesis pathway in fungi and is a major target for antifungal drugs. mdpi.com Quinoline derivatives have been investigated for their potential to inhibit CYP51. ekb.eg The mechanism of action is believed to involve the interaction of the quinoline compound with the heme group in the enzyme's active site, disrupting its catalytic activity. mdpi.com While human CYP51 is generally resistant to inhibition, certain compounds have been designed to achieve partial inhibition. nih.gov
Cysteine Proteases type B: These enzymes are involved in various physiological processes, and their dysregulation is implicated in diseases like cancer and parasitic infections. patsnap.com A study on 4-substituted quinolines found that one derivative, HTI 15, was the most potent inhibitor of cysteine proteases type B from Leishmania mexicana, acting through a linear non-competitive mechanism. nih.gov Some 4-aminoquinoline (B48711) derivatives have also shown promise as inhibitors of the cysteine proteases cruzain and TbrCATL, which are crucial for the lifecycle of parasites causing Chagas disease. scielo.br The inhibitory mechanism can be either reversible or irreversible, often involving the formation of a covalent bond with the cysteine residue in the active site. patsnap.comgoogle.com
The Receptor for Advanced Glycation End Products (RAGE) is a multiligand receptor on the cell surface that plays a central role in inflammation, diabetes complications, and cancer. google.comgoogle.com Quinoline compounds have been developed to modulate the interaction between RAGE and its ligands. google.com These compounds can be designed to bind to the intracellular domain of RAGE, thereby interfering with its signaling cascade. google.com This modulation of RAGE activity presents a therapeutic strategy for a variety of diseases. google.com
The planar structure of the quinoline ring allows it to intercalate between the base pairs of DNA, a mechanism shared by many anticancer and antimicrobial agents. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The chloromethyl group can further enhance this activity by forming covalent adducts with DNA.
Beyond DNA, these compounds can also form covalent bonds with proteins. The chloromethyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine, leading to the irreversible inhibition or modulation of protein function. This covalent bonding is a key feature of the mechanism of action for some quinoline derivatives.
Receptor Modulation Pathways (e.g., RAGE activity)
Cellular Pathways and Effects
The interaction of this compound derivatives with their molecular targets triggers a cascade of cellular events, often culminating in programmed cell death, or apoptosis. Key events in this process include the activation of specific enzymes and the disruption of mitochondrial function.
Apoptosis is a crucial process for removing damaged or unwanted cells, and its induction is a primary goal of many cancer therapies. Several studies have shown that derivatives of this compound can induce apoptosis through a caspase-dependent pathway. nih.govresearchgate.net Caspases are a family of cysteine proteases that, when activated, execute the final stages of apoptosis. springermedizin.de
For example, two 4-substituted quinoline derivatives, HTI 21 and HTI 22, were found to induce caspase-dependent apoptosis in cancer cells. nih.gov Similarly, a tetrahydroisoquinoline derivative, CDST, was shown to induce apoptosis in leukemia cells by activating caspase-8 and caspase-3. koreascience.kr The activation of these caspases leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. koreascience.kr
The mitochondrion plays a central role in the regulation of apoptosis. A key event in the initiation of the apoptotic cascade is the loss of the mitochondrial transmembrane potential (ΔΨ) and the subsequent permeabilization of the mitochondrial outer membrane. nih.govaacrjournals.org This allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. koreascience.krcsic.es
Studies have demonstrated that 4-substituted quinoline derivatives can induce the dissipation of the mitochondrial transmembrane potential. nih.govacs.org In isolated mitochondria, these derivatives were shown to promote mitochondrial permeabilization. nih.gov The ability of these compounds to compromise mitochondrial function is a critical aspect of their cytotoxic effects. researchgate.netacs.org Some compounds are designed to accumulate in the mitochondria, drawn in by the negative membrane potential, which enhances their ability to induce damage. nih.gov
Interactive Data Table: Biological Activities of Quinoline Derivatives
| Compound Class | Target Enzyme/Receptor | Cellular Effect | Reference |
| Substituted Quinoline Analogs | EGFR Kinases (including triple mutants) | Inhibition of tumor cell proliferation | neuroquantology.comresearchgate.netnih.gov |
| Imine-linked Quinoline-Fused Oxazoles | Topoisomerase-I | Inhibition of enzyme activity | neuroquantology.com |
| 4-Substituted Quinolines (HTI 15) | Cysteine Proteases type B (L. mexicana) | Non-competitive inhibition | nih.gov |
| Quinoline Compounds | RAGE | Modulation of receptor-ligand interaction | google.comgoogle.com |
| 4-Substituted Quinolines (HTI 21, HTI 22) | Caspases | Induction of caspase-dependent apoptosis | nih.gov |
| 4-Substituted Quinolines | Mitochondria | Dissipation of transmembrane potential, permeabilization | nih.gov |
Reactive Oxygen Species (ROS) Generation
Some quinoline derivatives have been shown to induce the generation of reactive oxygen species (ROS) within cancer cells. For instance, studies on certain combretastatin (B1194345) A-4 analogues featuring a quinoline scaffold have demonstrated that their cytotoxic effects are associated with an increase in intracellular ROS levels. nih.gov This elevation in ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. The production of ROS is a recognized mechanism of action for several anticancer agents. nih.govrasayanjournal.co.in
Calcium-Dependent Cell Death and Thiol Oxidation
Research into halo-substituted quinoline derivatives has indicated that their induced cell death can be calcium-dependent and linked to thiol oxidation. researchgate.net Thiol groups, particularly in cysteine residues of proteins, are susceptible to oxidation, which can alter protein function and lead to cellular dysfunction. nih.gov This process, coupled with disruptions in calcium homeostasis, can activate cysteine proteases and contribute to programmed cell death. researchgate.net
Modulation of Cell Cycle Distribution
A significant mechanism of action for several quinoline-based compounds is the disruption of the normal cell cycle progression in cancer cells. Derivatives of this compound have been observed to induce cell cycle arrest, often at the G2/M phase. nih.govaacrjournals.org This arrest prevents the cells from entering mitosis, ultimately leading to apoptosis. For example, a novel series of quinoline derivatives of combretastatin A-4 were found to cause a significant accumulation of cells in the G2/M phase. nih.gov Similarly, other studies have reported that quinoline derivatives can induce cell cycle arrest at different phases, such as the S phase or G0/G1 phase, depending on the specific compound and cell line. mdpi.comunav.edu
Inhibition of Tubulin Polymerization
A key molecular target for many anticancer quinoline derivatives is tubulin. nih.gov These compounds can inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these agents interfere with cell division, leading to cell cycle arrest and apoptosis. nih.gov Structure-based design and optimization have led to the discovery of potent tubulin inhibitors with a quinoline scaffold that bind to the colchicine (B1669291) binding site on tubulin. nih.govfrontiersin.org The inhibitory concentration (IC50) for tubulin polymerization of some of these derivatives has been determined to be in the micromolar range. nih.govfrontiersin.org
| Compound/Derivative Class | Effect on Tubulin Polymerization | Reference |
| 2-aryl-4-amide-quinoline derivatives | Moderate inhibitory activity | nih.gov |
| Analog G13 (4-hydroxymethyl-2-(3',4',5'-trimethoxyphenyl)quinoline) | IC50 = 13.5 µM | nih.gov |
| Combretastatin A-4 (CA-4) quinoline analogues | Potent inhibition | nih.govfrontiersin.org |
Subcellular Localization Studies
Understanding the subcellular distribution of quinoline derivatives is crucial for identifying their targets and mechanisms of action.
Colocalization with Endoplasmic Reticulum and Mitochondrion
Fluorescence microscopy studies using tagged quinoline analogues have revealed their accumulation in specific organelles. uct.ac.za Notably, clear colocalization has been observed with the endoplasmic reticulum (ER) and, to a lesser extent, the mitochondrion in Plasmodium falciparum. uct.ac.za This suggests that these organelles may be important sites of action. The localization to the ER and mitochondria is significant as these organelles are involved in critical cellular processes, including protein synthesis, calcium storage, and energy metabolism. researchgate.net Disruption of their function can lead to cellular stress and death. researchgate.net
Addressing Drug Resistance Mechanisms and Overcoming Strategies
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. acs.org Quinoline-based compounds have been investigated for their potential to overcome MDR. Some quinoline derivatives have shown efficacy against drug-resistant cancer cell lines. acs.org The mechanisms of resistance to quinoline antimalarials are thought to involve proteins like P-glycoprotein homologues. nih.gov Strategies to overcome resistance include the design of new quinoline analogues and combination therapies. nih.govrsc.org For instance, certain isoquinolinequinone N-oxides have been shown to inhibit the activity of drug efflux pumps in MDR cells. acs.org
Plasma Serum Stability and P-glycoprotein 1 (P-gp) Substrate Evaluation
Similarly, no specific studies were identified that directly evaluate this compound as a substrate for P-glycoprotein 1 (P-gp), a critical efflux transporter involved in multidrug resistance (MDR) nih.govpolyu.edu.hk. However, the quinoline scaffold is a common motif in compounds designed to interact with P-gp, often as inhibitors nih.govsemanticscholar.org.
Research on various quinoline derivatives has demonstrated their potential to act as P-gp inhibitors, thereby reversing multidrug resistance in cancer cells. These studies often utilize in vitro models such as Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) to assess P-gp mediated efflux nih.govnih.govevotec.comcreative-bioarray.combienta.net. In these assays, the bidirectional transport of a compound across a polarized cell monolayer is measured. A significantly higher basolateral-to-apical (B-A) transport compared to apical-to-basolateral (A-B) transport, which is reduced in the presence of a known P-gp inhibitor, indicates that the compound is a P-gp substrate. Conversely, the ability of a compound to inhibit the efflux of a known P-gp substrate, such as rhodamine 123 or doxorubicin (B1662922), is used to identify P-gp inhibitors nih.govsemanticscholar.org.
For example, a study on 6-methoxy-2-arylquinolines identified derivatives with a hydroxylmethyl group at position 4 as having a key role in P-gp inhibition semanticscholar.org. Another novel quinoline derivative, 160a (8-(3-methoxybenzyloxy)quinoline-2-carbaldehyde), was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells by inhibiting P-gp-mediated drug efflux nih.govpolyu.edu.hk. These findings suggest that the quinoline core can serve as a scaffold for developing P-gp inhibitors.
Given that various quinoline derivatives have been shown to interact with P-gp, it is plausible that this compound could also be a substrate or inhibitor of this transporter. However, without direct experimental evidence, its role as a P-gp substrate remains speculative. Further investigation using established in vitro assays, such as the MDCK-MDR1 permeability assay, would be necessary to definitively determine the interaction of this compound with P-gp.
The following table summarizes the P-gp inhibitory activity of several reported quinoline derivatives, providing a context for the potential activity of related compounds.
| Compound | Cell Line | Assay Method | Concentration | P-gp Inhibition Activity | Reference |
| YS-7a | KB/VCR, K562/ADR | MTT Assay | Minimally cytotoxic concentrations | Stronger inhibitory effect than verapamil | nih.gov |
| Alcoholic quinoline derivative (5a) | EPG85-257RDB | Rhodamine 123 efflux assay | 10 µM | 1.3-fold stronger than verapamil | semanticscholar.org |
| Alcoholic quinoline derivative (5b) | EPG85-257RDB | Rhodamine 123 efflux assay | 10 µM | 2.1-fold stronger than verapamil | semanticscholar.org |
| Compound 160a | A549/DOX, LCC6/MDR, KYSE150/DOX | Doxorubicin accumulation, Calcein (B42510) AM assay | Not specified | Increased intracellular doxorubicin and calcein AM | nih.govpolyu.edu.hk |
Computational and Theoretical Studies on 4 Chloromethyl Quinoline Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular intricacies of quinoline (B57606) derivatives. These computational methods provide profound insights into the electronic structure and reactivity of these compounds, guiding the design of new molecules with tailored properties.
Density Functional Theory (DFT) Applications for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoline derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or cc-pVDZ, are employed to determine optimized molecular geometries and electronic properties. dergipark.org.trresearchgate.netdergipark.org.tr These calculations can predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from techniques like X-ray diffraction. dergipark.org.trscirp.org
DFT studies on related quinoline structures have revealed that the planarity and geometry of the quinoline ring system are crucial for their biological activity. For instance, in a study on 4-amino-2-methyl-7-(trifluoromethyl)quinoline, DFT calculations at the B3LYP/cc-pVDZ and B3LYP/6-311G(d,p) levels were used to determine the most stable conformation and to analyze its vibrational spectra. dergipark.org.tr Similarly, for other quinoline derivatives, DFT has been used to understand their molecular structure and has indicated that these compounds are generally stable. researchgate.net The electronic properties, such as the dipole moment, are also calculated to understand the charge distribution within the molecule. scirp.org
Calculation of Frontier Molecular Orbitals (EHOMO, ELUMO, ΔE)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. malayajournal.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. scirp.orgmalayajournal.org
For quinoline and its derivatives, DFT calculations are frequently used to determine these orbital energies. For the parent quinoline molecule, one study reported an EHOMO of -6.646 eV, an ELUMO of -1.816 eV, and a HOMO-LUMO energy gap of 4.83 eV, calculated using the B3LYP/6–31+G(d, p) method. scirp.org In another study on a substituted quinoline, the HOMO-LUMO gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. For instance, in some quinoline derivatives, the HOMO is localized over the quinoline ring and substituent groups, while the LUMO may be concentrated on the quinoline nucleus itself, indicating that charge transfer can occur within the molecule. malayajournal.org
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Selected Quinoline Derivatives
| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |
| Quinoline | DFT/B3LYP/6–31+G(d, p) | -6.646 | -1.816 | 4.83 | scirp.org |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |
| 4,7-di(furan-2-yl)benzo[c] malayajournal.orgresearchgate.netias.ac.inthiadiazole polymer | B3LYP/6-31G(d) | - | - | 1.55 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Molecular Electrostatic Potentials
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.org The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). iucr.org
MEP analysis of quinoline derivatives helps in understanding intermolecular interactions. malayajournal.org For example, in a study of a substituted quinoline, the MEP surface was used to identify the reactive sites of the molecule. malayajournal.org In another analysis of a pyran derivative containing a chloromethyl group, the MEP map showed the hydrogen-bond donors and acceptors as blue and red regions, respectively, corresponding to positive and negative potentials. iucr.org This information is crucial for understanding how these molecules might interact with biological targets.
Global Reactivity Descriptors
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. acs.org These descriptors include:
Ionization Potential (IP): The energy required to remove an electron (IP = -EHOMO). acs.org
Electron Affinity (EA): The energy released when an electron is added (EA = -ELUMO). acs.org
Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (IP + EA) / 2). ias.ac.in
Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). scirp.orgias.ac.in
Chemical Softness (S or σ): The reciprocal of chemical hardness (S = 1 / (2η)). ias.ac.inacs.org
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / (2η)), where μ is the chemical potential (μ ≈ -(IP+EA)/2). ias.ac.inacs.org
These descriptors are calculated using DFT methods and help in comparing the reactivity of different molecules. acs.org For instance, a higher chemical hardness and lower softness indicate greater stability and lower reactivity. acs.org The electrophilicity index helps to quantify the electrophilic nature of a molecule. acs.org
Table 2: Calculated Global Reactivity Descriptors for a Coumarin-Triazole-Thiophene Hybrid
| Descriptor | Value (eV) | Source |
| Ionization energy (I) | 5.87032 | ias.ac.in |
| Electron affinity (A) | 1.85582 | ias.ac.in |
| Electronegativity (ν) | 3.86307 | ias.ac.in |
| Global chemical hardness (η) | 2.00725 | ias.ac.in |
| Global chemical softness (S) | 0.24910 eV⁻¹ | ias.ac.in |
| Global electrophilicity index (ω) | 3.71735 | ias.ac.in |
This table is interactive. Click on the headers to sort the data.
Molecular Modeling and Simulations
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand), such as a 4-(chloromethyl)quinoline derivative, to the active site of a target protein. researchgate.netcbijournal.com
Several studies have utilized molecular docking to investigate the potential of quinoline derivatives as therapeutic agents. For example, derivatives of quinoline have been docked into the active sites of enzymes like the Epidermal Growth Factor Receptor (EGFR) to assess their potential as anticancer agents. researchgate.netnih.gov In one such study, new substituted quinoline derivatives were designed and a comparative molecular docking study was carried out on wild-type and mutated EGFR enzymes. The results confirmed high potency and flexibility of the compounds towards both enzyme forms. researchgate.netnih.gov
The docking process involves preparing the protein structure (e.g., removing water molecules, adding hydrogen atoms) and the ligand structure. cbijournal.com Software like AutoDock Vina is then used to perform the docking calculations, which generate various binding poses and score them based on their binding affinity (usually in kcal/mol). nih.gov The interactions between the ligand and the protein's amino acid residues, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the basis of the binding affinity. nih.govsemanticscholar.org These simulations can guide the synthesis of more potent and selective inhibitors. researchgate.net
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide detailed insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. sci-hub.semdpi.com These simulations extend the static information obtained from molecular docking studies by introducing temperature, pressure, and solvent effects, thus mimicking a more realistic biological environment. sci-hub.se
For quinoline derivatives, MD simulations have been employed to assess their binding stability with various protein targets, such as enzymes and receptors. researchgate.net For instance, simulations can track the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period (e.g., 100 ns) to determine if the complex remains stable. mdpi.com A stable complex is often indicated by a plateau in the RMSD values after an initial equilibration period. mdpi.com
Furthermore, MD simulations help in analyzing the flexibility of different parts of the protein, measured by the root-mean-square fluctuation (RMSF) of amino acid residues. This analysis can reveal which residues are crucial for the interaction and how the protein's conformation adapts to the bound ligand. nih.gov Studies on quinoline derivatives have used MD simulations to confirm the stability of docked complexes and to understand the dynamics of interactions with key amino acid residues within the binding site. researchgate.netnih.govnih.gov For example, the analysis of a quinoline derivative's complex with the SARS-CoV-2 main protease (Mpro) showed a large number of intermolecular hydrogen bonds with residues like Glu166 and Gln189, indicating a strong and stable interaction. nih.gov Similarly, simulations of a substituted quinoline derivative, 4-(4-methylquinolin-2-yl)phenyl 4-(chloromethyl)benzoate, were used to compare its potency and validate its binding mode in EGFR kinases. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijaems.com By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, QSAR models can be used to predict the potency of new, unsynthesized molecules, thereby prioritizing synthetic efforts. researchgate.netijaems.com
QSAR studies have been applied to various series of quinoline derivatives to understand the structural requirements for their biological activities, such as antifungal or anticancer effects. researchgate.netijaems.com These models are built using a "training set" of compounds with known activities and are then validated using a "test set" of compounds not used in the model's development. ijaems.com
Key descriptors often used in QSAR studies for quinoline derivatives include:
Lipophilicity (e.g., cLogP): This describes the compound's affinity for fatty environments and is often crucial for membrane permeability.
Electronic parameters: These describe the electronic properties of substituents.
Steric parameters: These relate to the size and shape of the molecule or its substituents.
A study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives found that lipophilicity (cLogP) had a significant influence on their antifungal activity. ijaems.com Similarly, QSAR models have been generated for substituted quinoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR), which aids in designing novel inhibitors with improved potency. researchgate.netnih.gov The statistical significance of a QSAR model is typically assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). grafiati.com A highly descriptive and predictive QSAR model was developed for 4-quinoline carboxylic acid derivatives, which showed a high correlation between the calculated descriptors and the observed biological activity. grafiati.com
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions
In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. rsc.orgsciforschenonline.org By filtering out compounds with poor ADMET profiles at a computational stage, researchers can reduce the high attrition rates in later stages of drug development. openmedicinalchemistryjournal.com Various software tools and mathematical models are used to predict these properties based on the molecule's structure. sciforschenonline.orggjpb.de
For quinoline derivatives, including those synthesized from this compound precursors, ADMET predictions are routinely performed. researchgate.netindexcopernicus.comresearcher.life These studies evaluate a range of properties:
Absorption: Parameters like human intestinal absorption (HIA) and aqueous solubility are predicted to assess how well a compound might be absorbed after oral administration. sciforschenonline.org
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). sciforschenonline.org These factors determine where the drug distributes in the body.
Metabolism: The potential for a compound to be a substrate or inhibitor of key metabolic enzymes, such as Cytochrome P450 (CYP) isoforms (e.g., CYP2D6), is evaluated. sciforschenonline.org
Toxicity: Predictions can range from general measures like hepatotoxicity and mutagenicity to specific toxic endpoints. sciforschenonline.org
Studies on 4-methylamino-2-phenylquinoline analogs, derived from 4-(chloromethyl)-2-phenylquinoline, have shown that these compounds possess favorable, non-toxic ADMET profiles in silico. researchgate.netindexcopernicus.com Similarly, ADMET predictions for novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues suggested they are within an acceptable range for drug discovery, being less toxic and suitable as potential hits. researcher.life
Lipinski's "Rule of Five" is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that poor absorption or permeation is more likely when a compound has:
More than 5 hydrogen bond donors.
A molecular weight over 500 Daltons.
A calculated octanol-water partition coefficient (LogP) greater than 5.
More than 10 hydrogen bond acceptors.
Numerous studies on quinoline derivatives assess their compliance with Lipinski's rule. researchgate.netindexcopernicus.com For example, a series of 4-methylamino-2-phenylquinoline analogs, synthesized from substituted 4-(chloromethyl)-2-phenylquinoline, were found to obey the Rule of Five, indicating good drug-likeness. researchgate.netindexcopernicus.com However, it is important to note that compliance with the rule does not guarantee drug-likeness, and exceptions exist. In one study, a quinoline derivative was found to obey the rule, but its high calculated lipophilicity (cLogP = 4.86) was noted as a potential issue that could compromise its absorption properties. mdpi.com The table below presents predicted ADMET properties for a representative set of quinoline derivatives from various studies.
| Compound Series | Molecular Weight (g/mol) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations | Reference |
|---|---|---|---|---|---|---|
| 4-Methylamino-2-phenylquinoline analogs | < 500 | < 5 | < 5 | < 10 | 0 | researchgate.netindexcopernicus.com |
| 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline | 423.29 | 4.86 | 0 | 5 | 0 | mdpi.com |
| Substituted 2-(furan-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline | Varies | Varies | Varies | Varies | Generally 0 | openmedicinalchemistryjournal.com |
| Pegylated triarylmethanes | Varies | Varies | Varies | Varies | 0 | bohrium.com |
Mechanistic Insights and Predictive Modeling from Theoretical Studies
Theoretical and computational studies provide more than just predictive numbers; they offer deep mechanistic insights into how potential drug molecules function at a molecular level. By integrating the findings from molecular docking, MD simulations, QSAR, and ADMET predictions, a comprehensive picture of a compound's potential can be constructed.
For this compound derivatives, these studies collectively help to:
Identify Key Interactions: Molecular docking and MD simulations pinpoint the specific amino acid residues in a target protein that are essential for binding. They reveal the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the ligand-protein complex, providing a rationale for the compound's potency and selectivity. nih.gov
Establish Structure-Activity Relationships: QSAR models provide a clear correlation between the structural or physicochemical properties of a molecule and its biological activity. ijaems.com This allows researchers to understand, for example, whether increasing lipophilicity or adding a specific functional group is likely to enhance or diminish the desired effect. researchgate.netnih.gov
Build Predictive Models: The ultimate goal of these theoretical studies is to build robust predictive models. A validated QSAR model can forecast the activity of novel compounds before they are synthesized. ijaems.com Similarly, reliable ADMET models can predict the pharmacokinetic behavior of a compound, helping to de-risk the drug development process by identifying potential liabilities early on. rsc.orgsciforschenonline.org
In essence, theoretical studies provide a powerful, predictive framework that complements experimental work. They offer mechanistic hypotheses that can be tested in the laboratory and guide the rational design of new, more effective, and safer drugs based on the this compound scaffold.
Applications in Materials Science and Other Fields
Corrosion Inhibition
Quinoline (B57606) derivatives, including those synthesized from 4-(chloromethyl)quinoline, are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. bohrium.com The primary mechanism behind their protective action is the adsorption of the organic molecules onto the metal surface. dntb.gov.uajmaterenvironsci.com This process forms a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.com
The inhibition efficiency of these compounds is attributed to several structural features. The presence of heteroatoms like nitrogen and oxygen, along with π-electrons from the aromatic quinoline rings, facilitates the adsorption process. bohrium.combiointerfaceresearch.com These electron-rich centers can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adhesion. biointerfaceresearch.com The adsorption of these organic molecules effectively blocks the active sites on the metal where corrosion would typically occur. bohrium.com
The effectiveness of quinoline-based inhibitors generally increases with their concentration in the corrosive medium, as higher concentrations lead to greater surface coverage. jmaterenvironsci.combiointerfaceresearch.com The adsorption behavior of these inhibitors on the metal surface is often described by the Langmuir adsorption isotherm. bohrium.comjmaterenvironsci.com The performance of these inhibitors is evaluated using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as surface analysis techniques. bohrium.comjmaterenvironsci.com
| Inhibitor Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (% IE) | Reference |
|---|---|---|---|---|---|
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 500 ppm | 93.4% | biointerfaceresearch.com |
| N-[4-(1,3-benzo[d]thiazol-2-ylcarbamoyl)phenyl]quinoline-6-carboxamide (NBCPQC) | Mild Steel | 1N HCl | High | >90% | bohrium.com |
| 5-(((1H-benzimidazol-2-yl) thio) methyl) 8-quinolinol (BTQ8) | Mild Steel | 1.0 M HCl | Increases with concentration | Increases with concentration | jmaterenvironsci.com |
Precursors for Specialized Organic Materials
The quinoline ring system is a valuable structural motif in the synthesis of various specialized organic materials. The reactivity of the chloromethyl group in compounds like this compound makes it a key intermediate for creating more complex functional molecules. solubilityofthings.com
Oil-Soluble Food Colorants: Quinoline derivatives serve as precursors in the synthesis of oil-soluble food colorants. The chromophoric properties of the quinoline nucleus can be modified and functionalized to produce stable and soluble dyes suitable for use in fatty or oily food matrices.
Conjugated Polymers: In the field of materials science, quinoline-based structures are incorporated into conjugated polymers to tailor their electronic and photophysical properties. rsc.org These polymers, often referred to as polyquinolines, are synthesized through methods like the acid-catalyzed Friedländer reaction or transition-metal-catalyzed cross-coupling reactions such as the Sonogashira–Hagihara coupling. rsc.orgresearchgate.net The resulting polymers can possess high thermal stability and are soluble in certain organic solvents, allowing them to be processed into films. researchgate.net These materials are investigated for applications in electronic devices, including as the emissive layer in organic light-emitting diodes (OLEDs). researchgate.net The incorporation of the quinoline unit into the polymer backbone extends the π-conjugation, which is crucial for their electronic and optical functionalities. rsc.org
| Material Type | Quinoline Precursor Example | Synthesis Method | Potential Application | Reference |
|---|---|---|---|---|
| Oil-Soluble Colorants | Functionalized Quinolines | Chemical Synthesis | Food Industry | |
| Polyquinolines | AB- or AA-BB-type quinoline monomers | Friedländer Reaction | High-performance polymers | researchgate.net |
| Conjugated Polymers | Benzo[h]quinoline-based silicon complexes | Sonogashira–Hagihara Coupling | Optical and electronic materials | rsc.org |
| Two-Dimensional Conjugated Polymers (2DCPs) | Functionalized triindole and diboronic acid ester | Interfacial Suzuki Reaction | Organic field-effect transistors (OFETs) | nih.gov |
Chemosensors in Luminescence Chemistry
The inherent fluorescence of the quinoline ring makes its derivatives excellent candidates for the development of chemosensors. These sensors are designed to detect specific ions or molecules through changes in their luminescence properties. rsc.org A typical quinoline-based chemosensor consists of a quinoline unit, which acts as the fluorophore (the part that fluoresces), linked to a specific receptor or binding site designed to interact selectively with a target analyte. unifi.itnih.gov
Upon binding with the target analyte, such as a metal ion, the electronic properties of the sensor molecule are altered. This interaction can lead to a significant change in the fluorescence signal, such as an enhancement ("turn-on" response), quenching ("turn-off" response), or a shift in the emission wavelength. rsc.orgnih.gov This observable change allows for the qualitative and quantitative detection of the analyte. rsc.org
Quinoline-based chemosensors have been successfully developed for the selective detection of various metal ions, including aluminum (Al³⁺), gallium (Ga³⁺), and copper (Cu²⁺), even at very low concentrations. rsc.orgnih.gov The selectivity is engineered by modifying the structure of the binding unit attached to the quinoline fluorophore. nih.gov
| Chemosensor Type | Target Analyte | Sensing Principle | Detection Limit | Reference |
|---|---|---|---|---|
| Schiff-base sensor (L1) | Al³⁺, Ga³⁺ | Turn-on' fluorescence | Not specified | nih.gov |
| Quinoline-based probe | Copper ions (Cu²⁺) | Fluorescence enhancement, colorimetric change | 1.03 μM | rsc.org |
| Imine linked sensor | Al³⁺ | Strong affinity and fluorescence change | Not specified | researchgate.net |
| Quinoline-based sensor (Sensor 5) | Fe³⁺ | Fluorescence quenching | 10 nM | researchgate.net |
Future Research Directions and Challenges
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
While quinoline (B57606) derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects, the specific biological targets and mechanisms of action for many, including 4-(Chloromethyl)quinoline, are not fully understood. ijpsjournal.comnih.govresearchgate.net Future research will focus on identifying new biological targets and elucidating the intricate molecular pathways through which these compounds exert their effects. nih.gov
Key areas of investigation include:
Enzyme Inhibition: Quinoline derivatives have been shown to inhibit various enzymes crucial for disease progression, such as DNA gyrase and topoisomerase in bacteria, and various kinases in cancer cells. arabjchem.orgbohrium.com The chloromethyl group in this compound can act as a reactive handle, potentially forming covalent bonds with target proteins and leading to irreversible inhibition.
Receptor Interactions: Understanding how these compounds interact with specific cellular receptors is crucial for designing more selective and potent drugs.
DNA Intercalation: Some quinoline derivatives can intercalate into DNA, disrupting its replication and transcription and ultimately leading to cell death.
Targeting Novel Pathways: Researchers are actively seeking to identify previously unknown signaling pathways and molecular targets that can be modulated by quinoline derivatives to treat a range of diseases. mdpi.com
The elucidation of these mechanisms will be instrumental in the rational design of next-generation quinoline-based therapeutics with improved efficacy and reduced side effects.
Optimization of Structure-Activity Relationships for Enhanced Efficacy and Selectivity
The biological activity of quinoline derivatives is highly dependent on their chemical structure. orientjchem.org Structure-activity relationship (SAR) studies are therefore essential for optimizing the efficacy and selectivity of compounds like this compound. nih.gov These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.
Future SAR studies on this compound will likely focus on:
Modifications of the Quinoline Core: Introducing various substituents, such as electron-donating or electron-withdrawing groups, at different positions on the quinoline ring can significantly influence the compound's electronic properties, lipophilicity, and receptor-binding affinities. researchgate.netorientjchem.org
Alterations of the Chloromethyl Group: Replacing the chlorine atom with other functional groups could modulate the compound's reactivity and binding interactions.
Hybridization with Other Heterocycles: Fusing the quinoline scaffold with other heterocyclic rings, such as furan (B31954), pyrazole, or triazole, has been shown to enhance biological activity. researchgate.netopenmedicinalchemistryjournal.com
By systematically exploring these structural modifications, researchers aim to develop derivatives with enhanced potency against specific biological targets while minimizing off-target effects. rsc.orgacs.org
Strategies for Overcoming Drug Resistance and Mitigating Toxicity Profiles
The emergence of drug resistance is a major challenge in the treatment of infectious diseases and cancer. bohrium.com Bacteria and cancer cells can develop mechanisms to evade the effects of drugs, rendering them ineffective. dovepress.com A critical area of future research is the development of strategies to overcome resistance to quinoline-based drugs. nih.gov
Potential strategies include:
Developing compounds that bypass resistance mechanisms: This could involve designing drugs that target different cellular pathways or that are not susceptible to the efflux pumps that often contribute to resistance. dovepress.comnih.gov
Combination therapy: Using quinoline derivatives in combination with other drugs can create synergistic effects and make it more difficult for resistance to develop. mdpi.com
Targeting resistance-conferring mutations: Designing compounds that are active against mutated forms of the target protein is a key strategy to combat resistance. nih.govacs.org
In addition to drug resistance, the toxicity of quinoline derivatives is another significant concern. numberanalytics.com Some quinoline-based drugs can have adverse side effects, limiting their clinical use. nih.govresearchgate.net Future research will focus on mitigating these toxicities through:
Rational drug design: By understanding the structural features responsible for toxicity, researchers can design new compounds with improved safety profiles. nih.govmdpi.com
Prodrug approaches: Converting the active drug into an inactive prodrug that is only activated at the target site can help to reduce systemic toxicity. mdpi.com
Targeted drug delivery: Encapsulating the drug in nanoparticles or other delivery systems can help to direct it to the site of action, minimizing exposure to healthy tissues. mdpi.com
Advanced Computational Modeling and Artificial Intelligence in Drug Design
Virtual screening: AI algorithms can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of being active against a specific biological target. researchgate.net
Predicting ADMET properties: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates, helping to identify potential liabilities early in the development process. mdpi.com
De novo drug design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for drug discovery.
Optimizing structure-activity relationships: AI can help to identify the key structural features that contribute to a compound's activity, guiding the optimization of lead compounds.
The application of these computational tools to the study of this compound and its derivatives holds immense promise for accelerating the discovery of novel and effective therapeutics. nih.gov
Integration with Natural Product Chemistry and Bioprospecting
Natural products have historically been a rich source of new drugs and drug leads. semanticscholar.orggoogle.co.jp The quinoline scaffold is found in a variety of natural products, particularly alkaloids. researchgate.net Future research will likely involve the integration of this compound chemistry with natural product chemistry and bioprospecting.
This could involve:
Synthesis of natural product analogs: Using this compound as a starting material to synthesize analogs of naturally occurring quinoline alkaloids with improved pharmacological properties.
Bioprospecting for novel quinoline derivatives: Screening extracts from plants, fungi, and marine organisms to identify new quinoline-containing compounds with unique biological activities. nih.govsemanticscholar.org
Semisynthesis: Modifying naturally occurring quinoline alkaloids to incorporate the chloromethyl functionality, potentially leading to new compounds with enhanced activity or novel mechanisms of action.
By combining the synthetic versatility of this compound with the vast chemical diversity of the natural world, researchers can open up new avenues for the discovery of innovative medicines.
Q & A
Q. What are the standard synthetic routes for preparing 4-(Chloromethyl)quinoline, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves chloromethylation of quinoline using formaldehyde and hydrochloric acid under acidic conditions. This reaction proceeds via a chloromethyl carbocation intermediate, which reacts with the quinoline ring . Industrial-scale synthesis may employ catalysts like ZnCl₂ or AlCl₃ to enhance efficiency . Optimization requires controlling temperature (typically 60–80°C), stoichiometry of reagents, and reaction time (6–12 hours). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from byproducts like di- or tri-substituted derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the quinoline ring. The chloromethyl group (-CH₂Cl) shows characteristic signals at δ 4.5–5.0 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns. For example, the molecular ion peak for this compound (C₁₀H₇ClN) appears at m/z 176.03 .
- FT-IR : The C-Cl stretch in the chloromethyl group is observed at 650–750 cm⁻¹ .
Q. What are the primary biological activities reported for this compound derivatives?
Derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus) and mycobacterial species (e.g., M. tuberculosis), with MIC values ranging from 2–16 µg/mL .
- Anticancer potential : Apoptosis induction in breast and lung cancer cell lines (IC₅₀: 10–50 µM) via inhibition of kinases like c-Met .
- Antimalarial activity : Structural analogs (e.g., 4-Chloroquinoline) target heme detoxification pathways in Plasmodium species .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Key SAR insights:
- Electron-donating groups (e.g., -OCH₃) at the 6-position increase anticancer activity by improving solubility and target binding .
- Halogen substitutions (e.g., -CF₃ at position 8) enhance antimalarial potency by boosting lipophilicity and metabolic stability .
- Hybrid derivatives (e.g., conjugation with thiazole or benzofuran) show synergistic effects against drug-resistant pathogens . Computational modeling (e.g., molecular docking with c-Met kinase) can predict binding affinities and prioritize synthetic targets .
Q. What strategies mitigate instability or decomposition of this compound during storage or reaction workflows?
- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloromethyl group .
- Reaction conditions : Avoid prolonged exposure to moisture or basic media, which promote elimination reactions forming quinoline N-oxides .
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent free radical-mediated degradation .
Q. How do analytical methods resolve contradictions in reported biological data for this compound derivatives?
Discrepancies in IC₅₀ or MIC values often arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
- Purity differences : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Cell line specificity : Compare activity across multiple models (e.g., HepG2 vs. MCF-7) to identify tissue-selective effects .
Methodological Challenges
Q. What experimental approaches characterize the interaction of this compound with biological macromolecules?
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD) to targets like DNA or enzymes .
- Fluorescence quenching : Monitors interactions with serum albumin (e.g., BSA) to assess pharmacokinetic properties .
- X-ray crystallography : Resolves 3D structures of compound-enzyme complexes (e.g., with cytochrome P450) .
Q. How can researchers address gaps in pharmacokinetic data for this compound derivatives?
Conduct:
- In vitro ADME assays : Microsomal stability (human liver microsomes), plasma protein binding, and Caco-2 permeability .
- In vivo studies : Rodent models to determine bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
